molecular formula C₁₉H₃₆O₂ B1144652 (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran CAS No. 1353637-47-4

(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B1144652
CAS No.: 1353637-47-4
M. Wt: 296.49
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a tetradec-4-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Tetradec-4-en-1-yloxy Group: The tetradec-4-en-1-yloxy group can be introduced via an etherification reaction, where the hydroxyl group of the tetrahydropyran ring reacts with tetradec-4-en-1-ol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradec-4-en-1-yloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydropyran derivatives.

Chemistry:

    Synthesis of Complex Molecules: this compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: The compound serves as a model substrate for studying various organic reactions and mechanisms.

Biology and Medicine:

    Drug Development:

    Biological Studies: Used in research to understand its interactions with biological molecules and potential therapeutic effects.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Utilized as a precursor or intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (E)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran: The E-isomer of the compound, differing in the configuration around the double bond.

    2-(Tetradec-4-yloxy)tetrahydro-2H-pyran: A similar compound lacking the double bond in the tetradecyl group.

Uniqueness:

    Structural Features: The Z-configuration of the double bond in (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran imparts unique chemical and physical properties compared to its E-isomer.

    Reactivity: The presence of the double bond and the specific configuration can influence the reactivity and interaction of the compound with other molecules.

Properties

IUPAC Name

2-[(Z)-tetradec-4-enoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h10-11,19H,2-9,12-18H2,1H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCREXNXKVMFX-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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